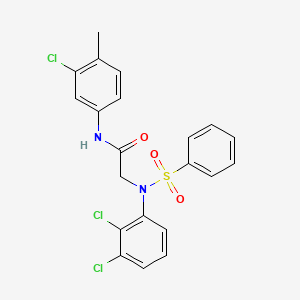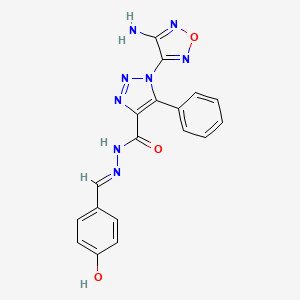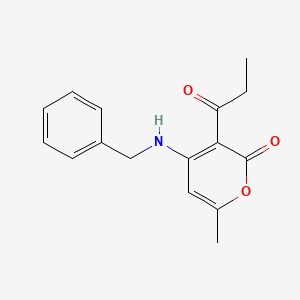![molecular formula C23H32N2O3 B6039045 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6039045.png)
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of much scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act through multiple mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. It has also been found to interact with various molecular targets, including receptors and enzymes, to exert its biological effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development and progression of various diseases. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further studies to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Orientations Futures
The future directions for the research on 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol include the development of more potent and selective analogs, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. It is also important to investigate its potential therapeutic applications in other diseases, including cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency, selectivity, and low toxicity make it a potential candidate for the treatment of various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperazine with 2-(2-methoxyphenyl)ethanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity.
Applications De Recherche Scientifique
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. In neurological disorders, it has been found to modulate neurotransmitter release and improve cognitive function.
Propriétés
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-14-19(8-9-22(18)27-2)15-25-12-11-24(17-21(25)10-13-26)16-20-6-4-5-7-23(20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGVHIVVICNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B6038966.png)

![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6038971.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6038979.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6038989.png)
![1-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6039003.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6039006.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-2-quinoxalinyl)methyl]ethanamine](/img/structure/B6039007.png)

![2-({[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylene)-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6039024.png)

![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6039044.png)